molecular formula C21H23NO5 B2863738 ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate CAS No. 339017-35-5

ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate

Cat. No.: B2863738
CAS No.: 339017-35-5
M. Wt: 369.417
InChI Key: VDBPMSMNGQYCCR-QGOAFFKASA-N
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Description

ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarboxylate group, a dimethoxyphenyl group, and a butenylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl 4-aminobenzoate in the presence of a base, followed by the addition of a butenone derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzoate
  • Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzamide

Uniqueness

ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[(Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-5-27-21(24)15-6-9-17(10-7-15)22-13-18(14(2)23)16-8-11-19(25-3)20(12-16)26-4/h6-13,22H,5H2,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBPMSMNGQYCCR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C2=CC(=C(C=C2)OC)OC)\C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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